![molecular formula C17H13ClF4N2O4 B456475 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B456475.png)
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound with a unique structure that includes a furoyl group, a pyrazol ring, and multiple fluorine atoms
Preparation Methods
The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE involves multiple steps. The synthetic route typically starts with the preparation of the furoyl group, followed by the introduction of the chlorophenoxy methyl group. The final steps involve the formation of the pyrazol ring and the addition of the difluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE can be compared with similar compounds such as:
1-{5-[(4-bromophenoxy)methyl]-2-furoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
1-{5-[(4-methylphenoxy)methyl]-2-furoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: The presence of a methyl group instead of chlorine can lead to different chemical and biological properties.
1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: The fluorine atom can enhance the compound’s stability and biological activity.
Properties
Molecular Formula |
C17H13ClF4N2O4 |
|---|---|
Molecular Weight |
420.7g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[5-[(4-chlorophenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C17H13ClF4N2O4/c18-9-1-3-10(4-2-9)27-8-11-5-6-13(28-11)15(25)24-17(26,16(21)22)7-12(23-24)14(19)20/h1-6,14,16,26H,7-8H2 |
InChI Key |
RDQIOVYSZWAQHL-UHFFFAOYSA-N |
SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C(F)F |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B456395.png)
![5-(2-chlorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B456396.png)
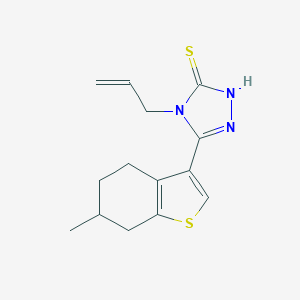
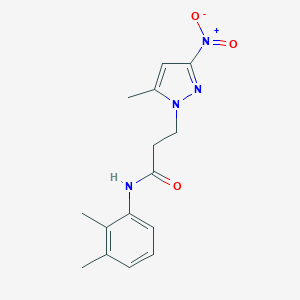
![Propyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B456402.png)
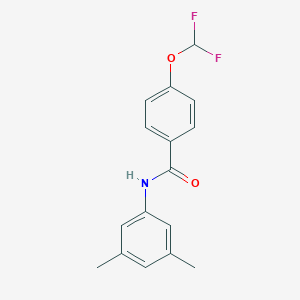
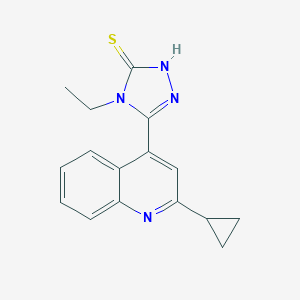
![N-(3-chlorophenyl)-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456406.png)
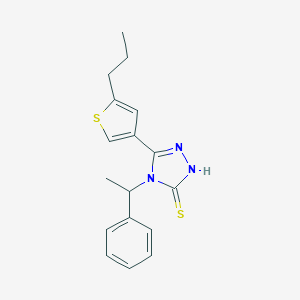
![2-(4-chlorophenoxy)-2-methyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B456408.png)
![N-BENZYL-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B456410.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-(3,4-dichlorophenoxy)acetamide](/img/structure/B456412.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B456414.png)
![{3-[(2,4-dichlorophenoxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B456416.png)
